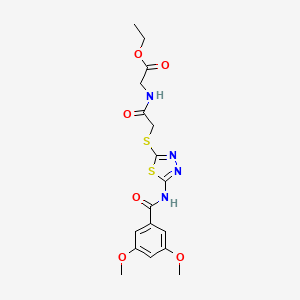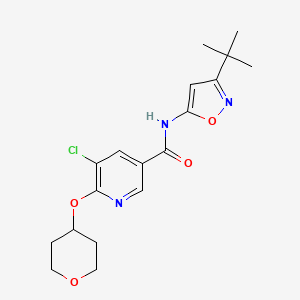
Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a cyclopropanecarboxamide group, and a methyl ester group, making it a versatile molecule for research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-1-carboxylic acid methyl ester and cyclopropanecarboxamide.
Reaction Steps: The cyclopropanecarboxamide is first activated, often using a coupling agent like carbodiimide (e.g., DCC or EDC), to form an active ester intermediate.
Coupling Reaction: The activated cyclopropanecarboxamide is then reacted with piperidine-1-carboxylic acid methyl ester under controlled conditions to form the target compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Scale-Up Considerations: Special attention is given to the scalability of the reaction, ensuring that the process is efficient and cost-effective at a larger scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives at the piperidine ring
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, triggering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(cyclopropanecarboxamidomethyl)benzoate
Methyl 4-methylcyclohexanecarboxylate
Cyclopropanecarboxylic acid, 4-methyl-, methyl ester
Uniqueness:
Structural Differences: The presence of the piperidine ring in Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate distinguishes it from similar compounds, providing unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
methyl 4-[(cyclopropanecarbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-17-12(16)14-6-4-9(5-7-14)8-13-11(15)10-2-3-10/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQCVBOYNNTKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2909738.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-8-(thiomorpholin-4-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2909742.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclopentylethanediamide](/img/structure/B2909746.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid](/img/structure/B2909749.png)



![4-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2909754.png)


